alpha-D-glucosamine 1-phosphate

Beschreibung

alpha-D-Glucosamine 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glucosamine 1-phosphate is a natural product found in Daphnia pulex and Trypanosoma brucei with data available.

alpha-D-glucosamine 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-QZABAPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175855 | |

| Record name | alpha-D-Glucosamine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-75-2 | |

| Record name | α-D-Glucosamine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucosamine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucosamine 1-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSG3MU7VAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to alpha-D-Glucosamine 1-Phosphate: Structure, Metabolism, and Applications

Abstract

alpha-D-Glucosamine 1-phosphate (GlcN-1-P) is a pivotal intermediate in cellular metabolism, situated at a critical juncture of glucose, amino acid, and nucleotide biosynthetic pathways. As a precursor to essential biomolecules, its study offers profound insights into cellular physiology and pathology, presenting opportunities for therapeutic intervention. This guide provides a comprehensive technical overview of GlcN-1-P, detailing its chemical architecture, physicochemical characteristics, and central role in the hexosamine biosynthetic pathway (HBP). We will explore the enzymology governing its synthesis and conversion, outline established experimental protocols for its study, and discuss its relevance to researchers in biochemistry, cell biology, and drug development.

The Chemical Identity of alpha-D-Glucosamine 1-Phosphate

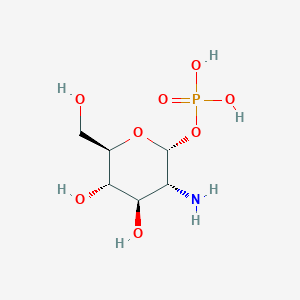

alpha-D-Glucosamine 1-phosphate is a phosphorylated amino sugar derived from glucosamine. Structurally, it consists of a D-glucosamine ring with a phosphate group attached to the anomeric carbon (C1) in the alpha configuration. This specific stereochemistry is crucial for its recognition by downstream enzymes.

The IUPAC name for this compound is [(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate[1]. Its structure is a cornerstone for understanding its function as a metabolic substrate.

Caption: Chemical structure of alpha-D-glucosamine 1-phosphate.

Physicochemical Properties

The physicochemical properties of GlcN-1-P dictate its behavior in biological systems and in vitro experimental setups. Its high polarity, conferred by the phosphate and multiple hydroxyl groups, renders it highly soluble in aqueous solutions. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C6H14NO8P | [1][2][3][4][5] |

| Molecular Weight | 259.15 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white solid/powder | [2] |

| Water Solubility | 100 mg/mL | [2] |

| Canonical SMILES | C([C@@H]1OP(=O)(O)O)N)O">C@HO)O | [1] |

| InChI Key | YMJBYRVFGYXULK-QZABAPFNSA-N | [1] |

| CAS Number | 2152-75-2 | [2][5] |

Biological Significance: A Nexus in Metabolism

alpha-D-Glucosamine 1-phosphate is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that typically utilizes 2-5% of total cellular glucose. This pathway is fundamental for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a high-energy activated sugar donor essential for all forms of glycosylation[6][7][8].

The Hexosamine Biosynthetic Pathway (HBP)

The HBP integrates glucose, glutamine, acetyl-CoA, and UTP metabolism. The canonical pathway begins with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT)[7][9]. GlcN-6-P is then acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

This is where the direct precursor to GlcN-1-P is formed. The enzyme phosphoglucosamine mutase (GlmM in bacteria, PGM3 in eukaryotes) catalyzes the reversible isomerization of glucosamine-6-phosphate to glucosamine-1-phosphate[10][11][12][13]. Subsequently, glucosamine-1-phosphate N-acetyltransferase (encoded by the glmU gene in E. coli) utilizes acetyl-CoA to produce N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P)[14]. Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAc-1-P with UTP to yield UDP-GlcNAc[7][8].

Caption: The Hexosamine Biosynthetic Pathway leading to UDP-GlcNAc.

Role in Disease and Drug Development

The HBP and its intermediates, including GlcN-1-P, are implicated in a variety of physiological and pathological states. In bacteria, the HBP is essential for the synthesis of peptidoglycan, a critical component of the cell wall.[3][11] Consequently, enzymes in this pathway, such as phosphoglucosamine mutase (GlmM), are attractive targets for the development of novel antibacterial agents[10][11].

In mammals, the flux through the HBP is linked to nutrient sensing. Elevated levels of UDP-GlcNAc are associated with insulin resistance, diabetic complications, and the growth of certain cancers.[15][16] Therefore, modulating the activity of HBP enzymes is an area of active research for therapeutic intervention in these diseases.

Key Enzymology

The metabolism of alpha-D-glucosamine 1-phosphate is primarily governed by two key enzymes that catalyze its formation and subsequent acetylation.

Phosphoglucosamine Mutase (PGM3/GlmM)

Phosphoglucosamine mutase (EC 5.4.2.10) is a critical enzyme that catalyzes the reversible interconversion of glucosamine-6-phosphate and alpha-D-glucosamine 1-phosphate.[10][11][12] This reaction proceeds through a "ping-pong" mechanism involving a phosphorylated enzyme intermediate and glucosamine-1,6-bisphosphate as an intermediate. The enzyme belongs to the α-D-phosphohexomutase superfamily and requires phosphorylation of an active site serine residue for its activity[10][12]. Its essential role in providing the substrate for UDP-GlcNAc synthesis makes it indispensable for the viability of many bacteria[11][13].

Glucosamine-1-phosphate N-acetyltransferase (GlmU)

In many bacteria, such as E. coli, the subsequent step is catalyzed by a bifunctional enzyme known as GlmU. This enzyme possesses both glucosamine-1-phosphate N-acetyltransferase (EC 2.3.1.157) and N-acetylglucosamine-1-phosphate uridylyltransferase activities[14]. The acetyltransferase domain catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of alpha-D-glucosamine 1-phosphate, yielding N-acetyl-alpha-D-glucosamine 1-phosphate[14]. This reaction commits the molecule to the final step of UDP-GlcNAc synthesis.

Experimental Protocols

The study of alpha-D-glucosamine 1-phosphate often requires its synthesis and subsequent analysis. The following sections provide an overview of established methodologies.

Chemical Synthesis of alpha-D-Glucosamine 1-Phosphate

A classical method for the chemical synthesis of GlcN-1-P was described by Maley et al. (1956). The general workflow is a multi-step process that requires careful control of protecting groups and reaction conditions.

Workflow Overview:

Caption: Workflow for the chemical synthesis of alpha-D-glucosamine 1-phosphate.

Detailed Protocol Steps (Conceptual):

-

Phosphorylation: The synthesis begins with a protected glucosamine derivative, such as α-1-Bromo-3,4,6-tri-O-acetylglucosamine hydrobromide. This is reacted with a phosphorylating agent like the triethylamine salt of diphenylphosphoric acid. This step introduces the phosphate group at the anomeric carbon[17].

-

Deprotection of Phosphate: The phenyl groups on the phosphate moiety are removed. This can be achieved through catalytic hydrogenolysis[17].

-

Deacetylation: The acetyl protecting groups on the sugar ring are removed. This is typically done under basic conditions, for example, using potassium methoxide in methanol. This step yields the final product, often as a potassium salt[17].

-

Purification: The final product must be purified from reaction byproducts and unreacted starting materials. Ion-exchange chromatography is a common and effective method for this purification[17].

Note: This protocol is based on historical literature and requires a specialized chemistry laboratory. Researchers should consult the original publication and modern synthetic chemistry resources for detailed, safe, and optimized procedures.

Analysis of alpha-D-Glucosamine 1-Phosphate

Quantitative analysis of GlcN-1-P in biological samples is challenging due to its low abundance and the presence of other interfering phosphorylated sugars. High-Performance Liquid Chromatography (HPLC) is a frequently used technique.

Protocol: HPLC Analysis of Hexosamine Phosphates

-

Sample Preparation: Biological samples (e.g., cell lysates, tissue extracts) are typically deproteinized, often by acid precipitation (e.g., with perchloric acid) followed by neutralization.

-

Chromatographic Separation:

-

Column: A strong anion-exchange (SAX) column is suitable for separating negatively charged molecules like sugar phosphates.

-

Mobile Phase: A gradient elution is typically employed, using a low concentration phosphate buffer at the beginning and increasing the salt concentration (e.g., NaCl or a higher concentration of phosphate buffer) over time to elute more tightly bound analytes.

-

Detection: Detection can be achieved using several methods. Post-column derivatization with a fluorophore followed by fluorescence detection can provide high sensitivity and selectivity. Alternatively, mass spectrometry (LC-MS) offers excellent specificity and quantification capabilities.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of purified alpha-D-glucosamine 1-phosphate.

Conclusion and Future Perspectives

alpha-D-Glucosamine 1-phosphate stands as a molecule of fundamental importance in the metabolic landscape of nearly all organisms. Its position as a key node in the hexosamine biosynthetic pathway links cellular nutrient status to complex downstream processes like protein glycosylation. For researchers, a thorough understanding of its chemistry and metabolism is essential for dissecting the intricate regulation of these pathways. As a target for antimicrobial drug development and a player in metabolic diseases, the study of GlcN-1-P and its associated enzymes will continue to be a fertile ground for discovery, promising new insights and therapeutic strategies.

References

-

Jolly, L., Fassy, F., Mengin-Lecreulx, D. (1999). Autophosphorylation of Phosphoglucosamine Mutase from Escherichia coli. Journal of Bacteriology, 181(16), 5031–5035. [Link]

-

De, A., et al. (2009). Crystal Structure of Bacillus anthracis Phosphoglucosamine Mutase, an Enzyme in the Peptidoglycan Biosynthetic Pathway. Journal of Bacteriology, 191(4), 1406–1410. [Link]

-

Wikipedia contributors. (2023). Phosphoglucosamine mutase. Wikipedia, The Free Encyclopedia. [Link]

-

Maley, F., Maley, G. F., & Lardy, H. A. (1956). The Synthesis of α-D-Glucosamine-1-phosphate and N-Acetyl-α-D-glucosamine-1-phosphate. Enzymatic Formation of Uridine Diphosphoglucosamine. Journal of the American Chemical Society, 78(20), 5303–5307. [Link]

-

Wikipedia contributors. (2022). ホスホグルコサミンムターゼ. Wikipedia, The Free Encyclopedia. [Link]

-

WikiGenes. glmM - phosphoglucosamine mutase. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 188960, alpha-D-Glucosamine 1-phosphate. PubChem. [Link]

-

Dondon, A., et al. (2007). Synthesis of C‐Glycosyl Phosphate and Phosphonate, Analogues of N‐Acetyl‐α‐d‐Glucosamine 1‐Phosphate. Helvetica Chimica Acta, 90(2), 269-284. [Link]

-

Maley, F., Maley, G. F., & Lardy, H. A. (1956). Synthesis of «-d-Glucosamine-1-phosphate. ACS Publications. [Link]

-

Wikipedia contributors. (2023). Glucosamine-1-phosphate N-acetyltransferase. Wikipedia, The Free Encyclopedia. [Link]

-

KEGG COMPOUND database. C06156. Genome.jp. [Link]

-

J-GLOBAL. α-D-Glucosamine 1-phosphate. Japan Science and Technology Agency. [Link]

-

Hanna, R., & Mendicino, J. (1970). Synthesis of alpha-D-glucose 1,6-diphosphate, alpha-D-mannose 1,6-diphosphate, alpha-D-ribose 1,5 diphosphate, and N-acetyl-alpha-D-glucosamine 1,6-diphosphate. Journal of Biological Chemistry, 245(16), 4031–4037. [Link]

-

Akella, N. M., & Ciraku, L. (2019). The Hexosamine Biosynthesis Pathway: Regulation and Function. Journal of Biological Chemistry, 294(8), 2591–2595. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 440364, N-Acetyl-alpha-D-glucosamine 1-phosphate. PubChem. [Link]

-

Yang, Y., et al. (2020). Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease. Journal of Neurochemistry, 153(5), 539-554. [Link]

-

ResearchGate. The hexosamine biosynthetic pathway. [Link]

-

Li, Y., et al. (2021). Potential role of glucosamine-phosphate N-acetyltransferase 1 in the development of lung adenocarcinoma. OncoTargets and Therapy, 14, 2581–2594. [Link]

-

Ruan, H. B., & Nie, Y. (2021). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science, 12, 660830. [Link]

-

Pizanis, M. J. (1963). Hydrolysis of alpha-D-glucosamine-l-phosphate. University of the Pacific Theses and Dissertations. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7091266, alpha-D-glucopyranose 1-phosphate. PubChem. [Link]

-

Salazar, J., et al. (2016). Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism. Arthritis, 2016, 4324631. [Link]

-

Li, X., et al. (2022). Glucose metabolism through the hexosamine biosynthetic pathway drives hepatic de novo lipogenesis via promoting N-linked protein glycosylation. American Journal of Physiology-Endocrinology and Metabolism, 323(2), E126-E139. [Link]

Sources

- 1. alpha-D-Glucosamine 1-phosphate | C6H14NO8P | CID 188960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ALPHA-D-GLUCOSAMINE 1-PHOSPHATE - Safety Data Sheet [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KEGG COMPOUND: C06156 [genome.jp]

- 5. scbt.com [scbt.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.asm.org [journals.asm.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoglucosamine mutase - Wikipedia [en.wikipedia.org]

- 13. WikiGenes - glmM - phosphoglucosamine mutase [wikigenes.org]

- 14. Glucosamine-1-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. pubs.acs.org [pubs.acs.org]

alpha-D-glucosamine 1-phosphate biological role in bacteria

The Biological Role of α -D-Glucosamine 1-Phosphate in Bacterial Cell Wall Biosynthesis: Mechanisms, Pathways, and Therapeutic Targeting

Executive Summary

α -D-Glucosamine 1-phosphate (GlcN-1-P) is a transient, highly regulated metabolic intermediate that serves as a critical bottleneck in bacterial cell wall biosynthesis[1]. As the direct precursor to uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), GlcN-1-P metabolism dictates the structural integrity of both the peptidoglycan (PG) layer and the Lipid A moiety of lipopolysaccharides (LPS)[2][3]. Because the enzymes governing GlcN-1-P utilization are essential for bacterial survival and completely absent in eukaryotic cells, this metabolic node represents a highly validated, underexploited target for novel antimicrobial drug development[4][5].

This whitepaper provides an in-depth technical analysis of GlcN-1-P’s biological role, the kinetic mechanisms of its processing enzymes, and the validated experimental workflows used to screen for next-generation antibiotics.

The Glm Biosynthetic Pathway: From Fructose to UDP-GlcNAc

The de novo synthesis of UDP-GlcNAc in bacteria is governed by the "Glm" pathway, a tightly coupled four-step enzymatic cascade[6][7]. GlcN-1-P sits at the critical junction of this pathway, bridging early sugar metabolism with late-stage nucleotide-sugar activation.

-

GlmS (Glucosamine-6-phosphate synthase): The pathway initiates with GlmS, a glutamine-dependent amidotransferase that catalyzes the formation of D-glucosamine 6-phosphate (GlcN-6-P) from D-fructose 6-phosphate and L-glutamine[6].

-

GlmM (Phosphoglucosamine mutase): GlmM facilitates the interconversion of GlcN-6-P to GlcN-1-P[1]. This reaction proceeds via a nonsequential multi-substrate interaction. The causality behind this mechanism lies in a transient phosphorylated intermediate that induces a structural conformational change in GlmM, stimulating the completion of the mutase reaction[1].

-

GlmU (Bifunctional Enzyme - Acetyltransferase Domain): The C-terminal domain of GlmU transfers an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to GlcN-1-P, forming N-acetyl-glucosamine 1-phosphate (GlcNAc-1-P) and releasing Coenzyme A (CoA)[3][6].

-

GlmU (Bifunctional Enzyme - Uridyltransferase Domain): Finally, the N-terminal domain of GlmU (featuring a classic dinucleotide-binding Rossmann fold) catalyzes the uridylylation of GlcNAc-1-P using UTP to generate the final product, UDP-GlcNAc, releasing pyrophosphate (PPi)[1][6].

Diagram 1: The Glm Biosynthetic Pathway for UDP-GlcNAc Production in Bacteria.

Mechanistic Deep-Dive: The Ordered Kinetics of GlmU

Understanding the exact kinetic mechanism of GlmU is paramount for rational drug design. The conversion of GlcN-1-P to GlcNAc-1-P by the GlmU acetyltransferase domain does not occur via random collisions; it follows a strict steady-state ordered kinetic mechanism [6][8].

The Causality of Substrate Binding

Steady-state kinetic studies and equilibrium binding experiments reveal that Acetyl-CoA must bind to the GlmU active site first[6][8].

-

Why this matters: The binding of Acetyl-CoA triggers a necessary conformational change in the GlmU protein architecture. Without this allosteric shift, the binding pocket for GlcN-1-P remains sterically hindered or improperly folded[6].

-

Once Acetyl-CoA is bound, GlcN-1-P docks, and the acetyl group is transferred via an SN2 reaction mechanism[1].

-

GlcNAc-1-P is released first, making CoA the final product to dissociate from the enzyme complex[6][8].

This ordered mechanism dictates inhibitor design. For instance, the natural antimicrobial compound dicumarol acts as an uncompetitive inhibitor for Acetyl-CoA—meaning it only binds effectively to the GlmU-Acetyl-CoA intermediate complex—while exhibiting mixed-type inhibition for GlcN-1-P[2][9].

Experimental Methodology: Assaying GlmU Acetyltransferase Activity

To quantify the biological utilization of GlcN-1-P and screen for potential GlmU inhibitors, researchers rely on a highly robust, self-validating colorimetric microplate assay utilizing 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent)[4][10].

The Chemical Principle

The acetyltransferase reaction consumes GlcN-1-P and Acetyl-CoA, producing GlcNAc-1-P and free Coenzyme A (CoA-SH)[4]. The free thiol (-SH) group of the released CoA reacts stoichiometrically with DTNB to yield 2-nitro-5-thiobenzoate ( TNB2− ), a yellow-colored anion that absorbs strongly at 412 nm[10][11]. This provides a direct, real-time readout of GlcN-1-P consumption.

Step-by-Step Protocol (High-Throughput Adaptation)

This protocol is engineered as a self-validating system to eliminate false positives caused by spontaneous substrate hydrolysis[9][10].

-

Master Mix Preparation: In a 96-well microtiter plate, prepare a 50 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5 - 8.0) and 5 mM MgCl2 [4][10]. Causality: Mg2+ is an essential structural cofactor that stabilizes the nucleotide substrates within the GlmU active site[3][4].

-

Substrate Addition: Add 0.4 mM of GlcN-1-P and 0.4 mM of Acetyl-CoA to the wells[9][10].

-

Initiation & Incubation: Initiate the reaction by adding 0.03 - 0.05 µg of purified recombinant GlmU protein[9][10]. Incubate the plate at 37°C for 5 to 30 minutes.

-

Reaction Quenching: Terminate the enzymatic activity by adding 50 µL of a denaturing stop solution containing 6 M guanidine hydrochloride[10][11]. Causality: Immediate denaturation prevents the reaction from proceeding during the readout phase, ensuring accurate end-point quantification.

-

Derivatization & Readout: Add 50 µL of Ellman's reagent (0.2 mM DTNB, 1 mM EDTA in 50 mM Tris-HCl, pH 7.5). Incubate for 5-10 minutes at room temperature, then measure the absorbance at 412 nm[10][11].

Diagram 2: High-Throughput DTNB Colorimetric Assay Workflow for GlmU Inhibitors.

Quantitative Kinetic Parameters & Mutational Analysis

The affinity of GlmU for GlcN-1-P and its catalytic efficiency are highly sensitive to active-site architecture. Site-directed mutagenesis studies on Escherichia coli and Mycobacterium tuberculosis have isolated specific cysteine and histidine residues that are critical for catalysis ( Vmax ) but not for substrate binding ( Km )[7][12][13].

The table below summarizes the kinetic parameters of GlmU acetyltransferase activity, demonstrating how targeted mutations disrupt GlcN-1-P processing without altering the enzyme's baseline affinity for the substrate.

| Organism / Variant | Substrate | Km ( μM ) | Catalytic Impact ( Vmax / Activity) | Reference |

| M. tuberculosis (Wild-Type) | GlcN-1-P | ~ 150 - 400 | Baseline (100%) | [10][12] |

| M. tuberculosis (Wild-Type) | Acetyl-CoA | ~ 200 - 400 | Baseline (100%) | [10][12] |

| E. coli (Wild-Type) | GlcN-1-P | ~ 100 - 500 | Baseline (100%) | [7][13] |

| E. coli (C307A Mutant) | GlcN-1-P | Unchanged | 1,350-fold decrease | [7][13] |

| E. coli (C324A Mutant) | GlcN-1-P | Unchanged | 8-fold decrease | [7][13] |

| M. tuberculosis (H374A Mutant) | GlcN-1-P | Unchanged | Drastically reduced | [12] |

Data Synthesis Note: The unchanged Km values in the mutant strains prove that residues like Cys307 in E. coli and His374 in M. tuberculosis are strictly catalytic mediators rather than structural binding anchors for GlcN-1-P[7][12].

Therapeutic Implications: Exploiting Metabolic Vulnerabilities

Because the conversion of GlcN-1-P to UDP-GlcNAc is a non-redundant metabolic bottleneck, inhibiting this node leads to compromised cell wall integrity, rendering bacteria highly susceptible to osmotic lysis and immune clearance[5].

-

Direct Enzyme Inhibition: High-throughput screening using the DTNB assay has identified several potent GlmU inhibitors. Dicumarol, for instance, exhibits an IC50 of 13.7 µM against M. tuberculosis GlmU acetyltransferase, successfully arresting mycobacterial growth in vitro with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml[2][9].

-

Metabolic Poisoning via Sugar Phosphates: Recent metabolomic studies in Δpgi Vibrio cholerae mutants have unveiled a novel vulnerability: endogenous sugar phosphates, primarily glucose-1-phosphate , can act as competitive inhibitors of GlmU's acetyltransferase activity[5]. This phenomenon, known as "sugar toxicity," compromises UDP-GlcNAc formation and halts PG and LPS biosynthesis[5]. This suggests that future antibiotic strategies could focus on artificially inducing the intracellular accumulation of glucose-1-phosphate to indirectly poison GlcN-1-P metabolism.

References

-

Action of Dicumarol on Glucosamine-1-Phosphate Acetyltransferase of GlmU and Mycobacterium tuberculosis - PMC. nih.gov. 2

-

Insights into the central role of N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU) in peptidoglycan metabolism and its potential as a therapeutic target. portlandpress.com. 1

-

Bifunctional protein GlmU - Escherichia coli (strain K12 / MC4100 / BW2952) | UniProtKB. uniprot.org. 3

-

Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis. rsc.org. 4

-

The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU | Biochemistry. acs.org. 6

-

Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis | mBio. asm.org. 5

-

Computationally Guided Identification of Novel Mycobacterium tuberculosis GlmU Inhibitory Leads, Their Optimization, and in Vitro Validation. acs.org. 10

-

Kinetic parameters (K m and V max ) for the acetyltransferase activity of GlmU Mtb and active site mutants. researchgate.net. 12

-

Probing the role of cysteine residues in glucosamine-1-phosphate acetyltransferase activity of the bifunctional GlmU protein from Escherichia coli. nih.gov. 13

-

Troubleshooting low yield in enzymatic synthesis of UDP-glucosamine. benchchem.com. 11

-

Action of Dicumarol on Glucosamine-1-Phosphate Acetyltransferase of GlmU and Mycobacterium tuberculosis - Frontiers. frontiersin.org. 9

-

The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU | Biochemistry. acs.org. 8

-

Probing the Role of Cysteine Residues in Glucosamine-1-Phosphate Acetyltransferase Activity of the Bifunctional GlmU Protein. asm.org. 7

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00086C [pubs.rsc.org]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Action of Dicumarol on Glucosamine-1-Phosphate Acetyltransferase of GlmU and Mycobacterium tuberculosis [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Probing the role of cysteine residues in glucosamine-1-phosphate acetyltransferase activity of the bifunctional GlmU protein from Escherichia coli: site-directed mutagenesis and characterization of the mutant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

function of alpha-D-glucosamine 1-phosphate in E. coli metabolism

The Central Role of α -D-Glucosamine 1-Phosphate in Escherichia coli Metabolism: Pathways, Kinetics, and Therapeutic Targeting

Executive Summary

In the metabolic architecture of Escherichia coli, α -D-glucosamine 1-phosphate (GlcN-1-P) serves as a highly transient, yet indispensable, metabolic node. It is the critical intermediate linking primary carbohydrate metabolism to the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)—the universal precursor for peptidoglycan and lipopolysaccharide (LPS) assembly. This whitepaper provides an in-depth mechanistic analysis of GlcN-1-P generation and consumption, details the kinetic and structural dynamics of its associated enzymes, and outlines self-validating experimental protocols for its quantification and manipulation.

The Biosynthetic Pathway: Generation and Consumption

The intracellular lifecycle of GlcN-1-P is tightly regulated by two essential enzymes: Phosphoglucosamine mutase (GlmM) and the bifunctional N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU).

Generation via GlmM (Phosphoglucosamine Mutase)

GlcN-1-P is generated from glucosamine-6-phosphate (GlcN-6-P) by GlmM. This reaction is not a simple intramolecular shift; it operates via a complex ping-pong mechanism involving a glucosamine-1,6-diphosphate intermediate. Mechanistic Causality: For GlmM to be catalytically active, it must undergo an initial autophosphorylation event 1[1]. In E. coli, this autophosphorylation specifically targets the Serine-102 residue. Without this divalent cation-dependent phosphorylation, the enzyme lacks the active phosphoserine required to donate a phosphate group to the 1-position of GlcN-6-P, halting GlcN-1-P production entirely[1].

Consumption via GlmU (Acetyltransferase Domain)

Once synthesized, GlcN-1-P is immediately consumed by the C-terminal acetyltransferase domain of GlmU (EC 2.3.1.157)[2]. GlmU catalyzes the transfer of an acetyl group from Acetyl-CoA to the amine group of GlcN-1-P, producing N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and Coenzyme A (CoA). Mechanistic Causality: The reaction follows an SN2 catalytic mechanism. The amine group of GlcN-1-P is activated via deprotonation by conserved histidine residues in the GlmU active site[3]. This activation allows for a nucleophilic attack on the electrophilic carbonyl carbon of Acetyl-CoA. Magnesium ions ( Mg2+ ) are required to coordinate the phosphate group of GlcN-1-P, stabilizing the intermediate oxyanion and ensuring proper substrate orientation[3].

E. coli UDP-GlcNAc biosynthesis pathway highlighting the GlcN-1-P intermediate.

Structural Dynamics of the GlcN-1-P Binding Pocket

The efficiency of GlcN-1-P metabolism is heavily dependent on the structural conformation of GlmU. In E. coli, GlmU does not operate as a monomer; it undergoes a reversible, concentration-dependent self-association to form a 4 (a trimer of dimers) in solution[4]. This oligomerization is critical for maintaining the stability of the C-terminal acetyltransferase active site.

Furthermore, mutagenesis studies have highlighted the sensitivity of the GlmU acetyltransferase domain to thiol-specific reagents. The E. coli GlmU enzyme contains four cysteine residues (Cys296, Cys307, Cys324, Cys385). When the enzyme is incubated with substrates like Acetyl-CoA, it is 5, indicating that specific cysteine residues are located in or near the active site where GlcN-1-P and Acetyl-CoA dock[5].

Quantitative Data Summary

The following table synthesizes the critical physicochemical properties of GlcN-1-P and the kinetic parameters of its associated metabolic network in E. coli.

| Parameter / Property | Value / Description | Reference |

| GlcN-1-P Molecular Weight | 259.15 g/mol | 6[6] |

| GlcN-1-P Precursor m/z [M-H]- | 258.0384 Da | 6[6] |

| GlmM Autophosphorylation Site | Serine-102 | 1[1] |

| GlmU Oligomeric State | Hexamer (~150 kDa per trimer unit) | 4[4] |

| GlmU Acetyltransferase Mechanism | SN2 Nucleophilic Attack | 3[3] |

Self-Validating Experimental Methodologies

To study the GlcN-1-P node effectively, assays must be designed with internal validation mechanisms to prevent false positives caused by enzyme degradation or matrix effects.

Protocol 1: In Vitro GlmU Acetyltransferase Activity Assay

Self-Validation Mechanism: This protocol utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). DTNB reacts specifically with the free sulfhydryl group of the Coenzyme A released during the reaction. If GlcN-1-P is successfully acetylated, CoA is released, and DTNB cleavage produces a yellow TNB 2− anion. The colorimetric readout natively validates that the specific SN2 transfer occurred, bypassing the need for immediate mass spectrometry.

-

Enzyme Preparation: Purify recombinant E. coli GlmU. Ensure the buffer contains 10% glycerol to maintain the active hexameric state.

-

Reaction Mixture: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 , 1 mM GlcN-1-P, and 0.5 mM Acetyl-CoA. Causality: Mg2+ is strictly required to coordinate the phosphate group of GlcN-1-P, exposing its amine for acetylation.

-

Initiation: Add 10 nM of purified GlmU to initiate the reaction. Incubate at 37°C for 15 minutes.

-

Quenching & Detection: Stop the reaction by adding 6 M guanidine hydrochloride. Add 0.2 mM DTNB.

-

Readout: Measure absorbance at 412 nm. Calculate specific activity using the molar extinction coefficient of TNB 2− ( ϵ=14,150M−1cm−1 ).

Self-validating in vitro GlmU acetyltransferase activity assay workflow.

Protocol 2: Intracellular Quantification of GlcN-1-P via LC-MS/MS

Self-Validation Mechanism: The pre-lysis spiking of a heavy-isotope internal standard ( 13C6 -GlcN-1-P) ensures that any signal suppression, matrix effects, or extraction losses are mathematically normalized, validating the final quantification natively within the run.

-

Metabolic Quenching: Rapidly quench E. coli cultures at mid-log phase using cold (-20°C) acetonitrile/methanol/water (40:40:20). Causality: Immediate quenching halts GlmM and GlmU activity, preventing the transient GlcN-1-P pool from being depleted.

-

Standard Spiking: Add 50 ng of 13C6 -GlcN-1-P directly to the quenched suspension.

-

Extraction: Lyse cells via bead beating (0.1 mm silica beads) for 3 cycles of 30 seconds. Centrifuge at 15,000 x g for 10 minutes at 4°C to clear debris.

-

LC-MS/MS Analysis: Inject the supernatant onto an HILIC column. Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transition for GlcN-1-P (m/z 258.0 → 96.9)[6].

Applications in Drug Discovery and Metabolic Engineering

Because GlcN-1-P is situated at a critical metabolic bottleneck, its associated pathways are prime targets for both biomanufacturing and antibiotic development.

-

Metabolic Engineering for GlcNAc Fermentation: By overexpressing the glmM and glmU genes in E. coli, researchers can artificially 7[7]. Furthermore, introducing artificial operons (e.g., glmS-GNA1) allows for the sustainable,8, bypassing environmentally damaging shrimp-shell extraction methods[8].

-

Novel Antimicrobial Targets: The GlmU enzyme is entirely unique to prokaryotes. Because the acetylation of GlcN-1-P is an absolute requirement for bacterial survival (peptidoglycan synthesis), the GlcN-1-P binding pocket within the C-terminal domain of GlmU is currently being screened as a 3 to combat multidrug-resistant E. coli strains[3].

References

-

Insights into the central role of N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU) in peptidoglycan metabolism and its potential as a therapeutic target. Portland Press. 3

-

alpha-D-Glucosamine 1-phosphate | C6H14NO8P. PubChem - NIH. 6

-

Metabolic engineering of Escherichia coli for N-acetyl glucosamine fermentation. PubMed. 8

-

Probing the Role of Cysteine Residues in Glucosamine-1-Phosphate Acetyltransferase Activity of the Bifunctional GlmU Protein from Escherichia coli. ASM Journals. 5

-

Widely compatible expression system for the production of highly O-GlcNAcylated recombinant protein in Escherichia coli. Oxford Academic. 7

-

Self-association studies of the bifunctional N-acetylglucosamine-1-phosphate uridyltransferase from Escherichia coli. PMC. 4

-

Information on EC 2.3.1.157 - glucosamine-1-phosphate N-acetyltransferase. BRENDA Enzyme Database. 2

-

Autophosphorylation of Phosphoglucosamine Mutase from Escherichia coli. ASM Journals. 1

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Information on EC 2.3.1.157 - glucosamine-1-phosphate N-acetyltransferase and Organism(s) Escherichia coli and UniProt Accession P0ACC7 - BRENDA Enzyme Database [brenda-enzymes.org]

- 3. portlandpress.com [portlandpress.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. alpha-D-Glucosamine 1-phosphate | C6H14NO8P | CID 188960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolic engineering of Escherichia coli for N-acetyl glucosamine fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-D-Glucosamine 1-Phosphate: The Crucial Junction in Bacterial Peptidoglycan Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a structure essential for survival and shape, is composed primarily of peptidoglycan (PG). The intricate biosynthetic pathway of this polymer presents a rich landscape of targets for antimicrobial agents. This technical guide delves into the core of the cytoplasmic phase of PG synthesis, focusing on the pivotal role of alpha-D-glucosamine 1-phosphate (GlcN-1-P). We will explore the enzymatic machinery responsible for its synthesis and consumption—Phosphoglucosamine Mutase (GlmM) and the bifunctional N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). By synthesizing mechanistic insights with field-proven experimental protocols, this guide serves as a comprehensive resource for professionals engaged in antibacterial research and drug development.

The Strategic Importance of the UDP-GlcNAc Pathway

Peptidoglycan synthesis is a multi-stage process that begins in the cytoplasm with the creation of nucleotide-activated precursors.[1][2] The central precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), is synthesized from the glycolytic intermediate fructose-6-phosphate through the sequential action of three essential enzymes: GlmS, GlmM, and GlmU.[1][3] UDP-GlcNAc stands at a critical metabolic crossroads, as it is a fundamental building block for both peptidoglycan and, in Gram-negative bacteria, lipopolysaccharide (LPS) biosynthesis.[4][5] The enzymes GlmM and GlmU are indispensable for bacterial viability, making them highly attractive targets for the development of novel antibiotics.[3][6][7] Inhibition of this pathway leads to a depletion of PG precursors, resulting in compromised cell wall integrity, morphological defects, and eventual cell lysis.[7][8]

The Gatekeeper Enzymes: GlmM and GlmU

The journey from a common metabolite to a specialized cell wall precursor is governed by two key enzymes that directly utilize or produce alpha-D-glucosamine 1-phosphate.

Phosphoglucosamine Mutase (GlmM): The Isomerase

GlmM catalyzes the reversible isomerization of glucosamine-6-phosphate (GlcN-6-P) to alpha-D-glucosamine 1-phosphate (GlcN-1-P), a critical step that prepares the substrate for the subsequent activation by GlmU.[9][10][11]

Causality Behind the Mechanism: The GlmM reaction does not proceed by a simple intramolecular phosphate transfer. Instead, it operates via a sophisticated ping-pong bi-bi mechanism .[12][13] This mechanism requires the enzyme to be in a phosphorylated state to be active.[8][14] The active site serine (Ser102 in E. coli) is covalently linked to a phosphate group.[12][14] The reaction proceeds as follows:

-

GlcN-6-P enters the active site.

-

The enzyme transfers its phosphate to the C1 hydroxyl of the substrate, forming a transient glucosamine-1,6-bisphosphate intermediate.[8][14]

-

The enzyme, now dephosphorylated, abstracts the phosphate from the C6 position of the intermediate.

-

GlcN-1-P is released, and the enzyme is returned to its phosphorylated, active state.

This ping-pong mechanism ensures a tightly controlled, stepwise conversion. Interestingly, the initial phosphorylation of GlmM is achieved through autophosphorylation using ATP, a process that requires a divalent cation like Mg²⁺.[8][14]

Caption: Ping-pong mechanism of Phosphoglucosamine Mutase (GlmM).

The Bifunctional Powerhouse: GlmU

Alpha-D-glucosamine 1-phosphate is the direct substrate for GlmU, a remarkable bifunctional enzyme that catalyzes the final two steps in UDP-GlcNAc synthesis.[4][9][15] The glmU gene product possesses two distinct catalytic domains within a single polypeptide chain: an N-terminal uridyltransferase domain and a C-terminal acetyltransferase domain.[16][17][18]

Expert Insight on Reaction Order: A critical aspect of GlmU function is the strict sequential order of its reactions: acetylation must precede uridylyltransfer.[17][19] The enzyme will not utilize GlcN-1-P as a substrate for the uridylyltransferase reaction.[17] This ensures that only the correctly acetylated precursor is committed to the final step.

-

Acetyltransferase Activity (C-terminus): GlmU first catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of GlcN-1-P. This produces N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and coenzyme A (CoA).[5][15][19]

-

Uridylyltransferase Activity (N-terminus): The newly synthesized GlcNAc-1-P then serves as the substrate for the second reaction. The enzyme transfers a uridine monophosphate (UMP) moiety from uridine triphosphate (UTP) to GlcNAc-1-P, releasing pyrophosphate (PPi) and forming the final product, UDP-GlcNAc.[15][20]

This bifunctional arrangement offers a significant kinetic advantage, channeling the intermediate substrate directly from one active site to the next, thereby increasing the efficiency of the pathway.

Caption: Sequential reactions catalyzed by the bifunctional GlmU enzyme.

Experimental Protocols: A Self-Validating System

Studying the GlmM/GlmU axis requires robust and reproducible assays. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: Coupled Microplate Assay for GlmU Activity

This protocol provides a high-throughput method to measure the total activity of GlmU (both acetyltransferase and uridylyltransferase steps) and is suitable for inhibitor screening.[7][21] The assay couples the production of UDP-GlcNAc to the subsequent reactions catalyzed by MurA and MurB, culminating in the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: GlmU: GlcN-1-P + Acetyl-CoA + UTP → UDP-GlcNAc + CoA + PPi MurA: UDP-GlcNAc + PEP → UDP-GlcNAc-enolpyruvate + Pi MurB: UDP-GlcNAc-enolpyruvate + NADPH + H⁺ → UDP-MurNAc + NADP⁺

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 200 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 20 mM KCl.

-

Enzyme Mix: In Assay Buffer, combine purified M. tuberculosis GlmU (final conc. ~50 µg/mL), E. coli MurA (final conc. ~7.5 µg/mL), and E. coli MurB (final conc. ~1 µg/mL).[21]

-

NADPH Solution: 2.5 mM NADPH in Assay Buffer.

-

Substrate Mix: In Assay Buffer, combine 5 mM UTP, 5 mM Acetyl-CoA, 5 mM GlcN-1-P, and 5 mM phosphoenolpyruvate (PEP).

-

Test Compounds: Dissolve in DMSO to 10 mM stock.

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add:

-

80 µL of Enzyme Mix.

-

1 µL of test compound in DMSO (or DMSO alone for control).

-

10 µL of NADPH solution.

-

-

Incubate at 37°C for 5 minutes to pre-warm.

-

Initiate the reaction by adding 20 µL of Substrate Mix to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

-

-

Data Analysis & Validation:

-

Calculate the rate of reaction (ΔA₃₄₀/min).

-

Control 1 (No GlmU): A reaction mix lacking GlmU should show no significant change in A₃₄₀, validating that the observed activity is GlmU-dependent.

-

Control 2 (No Substrate): A reaction mix lacking any one of the primary substrates (GlcN-1-P, Acetyl-CoA, or UTP) should show no activity, confirming substrate specificity.

-

Control 3 (Positive Inhibitor): Use a known inhibitor if available to validate assay sensitivity.

-

Calculate the percent inhibition for test compounds relative to the DMSO control.

-

Protocol: DTNB Assay for GlmU Acetyltransferase Activity

This assay specifically measures the acetyltransferase activity of GlmU by quantifying the release of free thiol from coenzyme A using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow-colored product (TNB²⁻) measurable at 412 nm.[22]

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

-

Substrate 1 (GlcN-1-P): 10 mM in Reaction Buffer.

-

Substrate 2 (Acetyl-CoA): 10 mM in Reaction Buffer.

-

GlmU Enzyme: Purified GlmU diluted in Reaction Buffer (e.g., to 10 ng/µL).

-

DTNB Solution: 10 mM DTNB in 100 mM potassium phosphate buffer (pH 7.0).

-

-

Assay Procedure (96-well plate):

-

In each well, combine:

-

25 µL Reaction Buffer.

-

5 µL Substrate 1 (GlcN-1-P).

-

5 µL Test Compound/DMSO.

-

5 µL GlmU Enzyme.

-

-

Pre-incubate for 5 minutes at 37°C.

-

Start the reaction by adding 10 µL of Substrate 2 (Acetyl-CoA).

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding 10 µL of DTNB solution.

-

Incubate for 5 minutes at room temperature for color development.

-

Read the absorbance at 412 nm.

-

-

Data Analysis & Validation:

-

Create a standard curve using known concentrations of CoA-SH to convert A₄₁₂ values to the amount of product formed.

-

Control 1 (No Enzyme): Validates that the reaction is enzymatic.

-

Control 2 (No GlcN-1-P): Confirms substrate dependence.

-

Control 3 (Thiol Interference): Pre-read absorbance of test compounds with DTNB to identify compounds that interfere with the detection chemistry.

-

Caption: Workflow for a coupled microplate inhibitor screening assay.

Data Presentation & Mechanistic Insights

Quantitative analysis of enzyme kinetics provides crucial insights into substrate affinity and catalytic efficiency, which is vital for designing effective inhibitors.

Table 1: Comparative Kinetic Parameters for Bacterial GlmM and GlmU

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| GlmM | E. coli | GlcN-6-P | ~70 | ~150 | [12] |

| GlmM | E. coli | GlcN-1-P | ~15 | ~217 | [12] |

| GlmU (Acetyltransferase) | E. coli | GlcN-1-P | 23 | 2.4 | [17] |

| GlmU (Acetyltransferase) | E. coli | Acetyl-CoA | 31 | 2.4 | [17] |

| GlmU (Uridyltransferase) | E. coli | GlcNAc-1-P | 13 | 15 | [17] |

| GlmU (Uridyltransferase) | E. coli | UTP | 180 | 15 |[17] |

Note: Values are approximate and can vary based on assay conditions.

Field-Proven Insight on Inhibition: A key vulnerability of this pathway has been identified through metabolic studies. In certain bacterial mutants, the accumulation of sugar phosphates, particularly glucose-1-phosphate (G1P), has been shown to inhibit the acetyltransferase activity of GlmU.[23][24][25] This suggests that the GlmU acetyltransferase active site is susceptible to competitive inhibition by structurally similar sugar-phosphate molecules.[23][26] This finding provides a logical foundation for designing substrate-analog inhibitors that could block the entry point into the final two steps of UDP-GlcNAc synthesis, effectively starving the cell of this essential precursor.

Conclusion and Future Directions

Alpha-D-glucosamine 1-phosphate is not merely an intermediate; it is the central node connecting the isomerization of a glycolytic-derived sugar to its final activation for cell wall biosynthesis. The enzymes that flank this metabolite, GlmM and GlmU, are validated and essential targets for antibacterial drug discovery. Their unique mechanisms—the phosphorylated intermediate of GlmM and the ordered, bifunctional catalysis of GlmU—offer distinct opportunities for inhibitor design. Future research should focus on exploiting these mechanistic features, developing species-specific inhibitors to combat resistance, and exploring the allosteric regulation of these enzymes to uncover novel therapeutic strategies.

References

-

De la Mora-Rey, T., et al. (2011). Design and synthesis of novel cell wall inhibitors of Mycobacterium tuberculosis GlmM and GlmU. PubMed. [Link]

-

Jolly, L., et al. (1999). Reaction mechanism of phosphoglucosamine mutase from Escherichia coli. PubMed. [Link]

-

Aslam, B., et al. (2023). Insights into the central role of N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU) in peptidoglycan metabolism and its potential as a therapeutic target. Expert Opinion on Therapeutic Targets. [Link]

-

Li, L., et al. (2014). Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. Nature Protocols. [Link]

-

Wang, F., et al. (2017). Efficient chemoenzymatic synthesis of uridine 5′-diphosphate N-acetylglucosamine and uridine 5′-diphosphate N-trifluoacetyl glucosamine with three recombinant enzymes. Taylor & Francis Online. [Link]

-

Opoku, A. D. (2024). LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. Niner Commons. [Link]

-

Gehring, A. M., et al. (1998). One-day enzymatic synthesis and purification of UDP-N-[1-14C]acetyl-glucosamine. Analytical Biochemistry. [Link]

-

Pérez-Pérez, T., & Crespo, A. (2022). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. International Journal of Molecular Sciences. [Link]

-

Orchard, R. C., et al. (2021). Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis. mBio. [Link]

-

Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus. [Link]

-

Orchard, R. C., et al. (2021). Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis. PMC. [Link]

-

Black, M. T., et al. (2012). An aminoquinazoline inhibitor of the essential bacterial cell wall synthetic enzyme GlmU has a unique non-protein-kinase-like binding mode. Biochemical Journal. [Link]

-

Jolly, L., et al. (2000). Autophosphorylation of phosphoglucosamine mutase from Escherichia coli. PubMed. [Link]

-

Anith, Kumar, S., & Guchhait, S. K. (2015). Structural and functional features of enzymes of Mycobacterium tuberculosis peptidoglycan biosynthesis as targets for drug development. PMC. [Link]

-

Singh, S., & Wahidullah, S. (2016). Mechanism and Potential Inhibitors of GlmU: A Novel Target for Antimicrobial Drug Discovery. PubMed. [Link]

-

Cheng, C.-W., et al. (2023). Active Inclusion Bodies in the Multienzymatic Synthesis of UDP-N-acetylglucosamine. MDPI. [Link]

-

Mengin-Lecreulx, D., & van Heijenoort, J. (1994). Copurification of glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities of Escherichia coli: characterization of the glmU gene product as a bifunctional enzyme catalyzing two subsequent steps in the pathway for UDP-N-acetylglucosamine synthesis. Journal of Bacteriology. [Link]

-

Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. ASM Journals. [Link]

-

UniProt Consortium. (2007). glmM - Phosphoglucosamine mutase - Escherichia coli (strain K12). UniProt. [Link]

-

Jolly, L., et al. (2000). Autophosphorylation of Phosphoglucosamine Mutase from Escherichia coli. Journal of Bacteriology. [Link]

-

Typas, A., Banzhaf, M., Gross, C. A., & Vollmer, W. (2011). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology. [Link]

-

WikiGenes. glmM - phosphoglucosamine mutase. WikiGenes. [Link]

-

Gehring, A. M., et al. (1996). Acetyltransfer Precedes Uridylyltransfer in the Formation of UDP-N-acetylglucosamine in Separable Active Sites of the Bifunctional GlmU Protein of Escherichia coli. Biochemistry. [Link]

-

Gopal, D. K., Sullivan, P. A., & Shepherd, M. G. (1982). A microassay for UDP-N-acetylglucosamine pyrophosphorylase. Canadian Journal of Biochemistry. [Link]

-

Orchard, R. C., et al. (2021). Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis. Semantic Scholar. [Link]

-

Fleurie, A., et al. (2018). A metabolic checkpoint protein GlmR is important for diverting carbon into peptidoglycan biosynthesis in Bacillus subtilis. PLOS Genetics. [Link]

-

Orchard, R. C., et al. (2021). Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis. ResearchGate. [Link]

-

Olsen, L. R., & Roderick, S. L. (2001). Structure of the E. coli bifunctional GlmU acetyltransferase active site with substrates and products. Protein Science. [Link]

-

Peneff, C., et al. (2001). Self-association studies of the bifunctional N-acetylglucosamine-1-phosphate uridyltransferase from Escherichia coli. Journal of Biological Chemistry. [Link]

-

Li, W., et al. (2008). Expression, essentiality, and a microtiter plate assay for mycobacterial GlmU, the bifunctional glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase. Protein Expression and Purification. [Link]

-

Vollmer, W. (2012). Activities and regulation of peptidoglycan synthases. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

-

Egan, A. J. F., Errington, J., & Vollmer, W. (2020). Regulation of peptidoglycan synthesis and remodelling. Nature Reviews Microbiology. [Link]

-

ProFoldin. Bacterial GlmU enzyme assay kits. ProFoldin. [Link]

-

Li, W., et al. (2008). Expression, essentiality, and a microtiter plate assay for mycobacterial GlmU, the bifunctional glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase. PMC. [Link]

-

Li, Y., et al. (2017). Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis. RSC Publishing. [Link]

-

Craggs, P. D., & Scherman, M. S. (2018). The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU. Biochemistry. [Link]

-

Wikipedia. Peptidoglycan. Wikipedia. [Link]

-

Li, Y., et al. (2021). Genetically Encoded Green Fluorescent Biosensors for Monitoring UDP-GlcNAc in Live Cells. ACS Central Science. [Link]

-

Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. [Link]

-

Urban, F., et al. (2020). A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor. ResearchGate. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. docs.ufpr.br [docs.ufpr.br]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel cell wall inhibitors of Mycobacterium tuberculosis GlmM and GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression, essentiality, and a microtiter plate assay for mycobacterial GlmU, the bifunctional glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. WikiGenes - glmM - phosphoglucosamine mutase [wikigenes.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Reaction mechanism of phosphoglucosamine mutase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Autophosphorylation of phosphoglucosamine mutase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Mechanism and Potential Inhibitors of GlmU: A Novel Target for Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00086C [pubs.rsc.org]

- 23. journals.asm.org [journals.asm.org]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

discovery and history of alpha-D-glucosamine 1-phosphate

The Discovery and Biochemical History of α -D-Glucosamine 1-Phosphate

Executive Summary

α -D-Glucosamine 1-phosphate (GlcN-1-P) is a highly conserved amino sugar phosphate that serves as a critical metabolic linchpin in both prokaryotic and eukaryotic systems. As the obligate intermediate in the biosynthesis of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), GlcN-1-P is indispensable for the assembly of bacterial peptidoglycan, lipopolysaccharides (Lipid A), and archaeal/eukaryotic N-glycans. This technical guide explores the historical discovery, structural enzymology, and experimental methodologies associated with GlcN-1-P and its primary interacting enzymes: Phosphoglucosamine mutase (GlmM) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).

Historical Context & The Missing Link of Peptidoglycan Synthesis

The foundational understanding of sugar phosphates began with the discovery of glucose-1-phosphate by Carl and Gerty Cori in the 1940s 1. However, the specific metabolic routing of amino sugars in bacteria remained partially obscured for decades.

By the late 1980s, researchers understood that UDP-GlcNAc was the universal precursor for the bacterial cell envelope 2. It was known that GlcN-6-P was synthesized from fructose-6-phosphate by GlmS, but the exact mechanism converting GlcN-6-P into the UDP-GlcNAc precursor pool was a "missing link."

The breakthrough occurred in two major phases:

-

Discovery of GlmU's Bifunctionality (1994): Mengin-Lecreulx and van Heijenoort demonstrated that the E. coliglmU gene product was not just a uridyltransferase, but a bifunctional enzyme. Its C-terminal domain possessed acetyltransferase activity, specifically utilizing GlcN-1-P and Acetyl-CoA to form N-acetylglucosamine 1-phosphate (GlcNAc-1-P) 3.

-

Isolation of GlmM (1996): The actual source of GlcN-1-P was finally identified when the same team characterized the essential glmM gene in E. coli, which encodes phosphoglucosamine mutase . This enzyme catalyzes the isomerization of GlcN-6-P to GlcN-1-P, completing the biochemical map of the UDP-GlcNAc pathway 4.

Biosynthetic pathway of UDP-GlcNAc highlighting the central role of alpha-D-glucosamine 1-phosphate.

Structural Enzymology & Catalytic Mechanisms

Phosphoglucosamine Mutase (GlmM)

GlmM belongs to the α -D-phosphohexomutase superfamily. To be catalytically active, GlmM must be phosphorylated at a highly conserved serine residue (Ser102 in E. coli) 5.

-

Autophosphorylation: In vivo and in vitro, GlmM can autophosphorylate in the presence of ATP and divalent cations ( Mg2+ ), establishing its active state 6.

-

Catalytic Routing: The enzyme operates via a classical ping-pong bi-bi mechanism . The active phospho-enzyme transfers its phosphate to GlcN-6-P, creating a transient GlcN-1,6-bisphosphate intermediate. The intermediate reorients within the active site, and a phosphate is transferred back to the Ser102 residue, releasing GlcN-1-P 7.

Ping-pong bi-bi catalytic mechanism of GlmM via a glucosamine-1,6-bisphosphate intermediate.

GlmU Acetyltransferase Domain

GlmU is a uniquely prokaryotic bifunctional enzyme, making it a prime target for novel antimicrobials 8. The C-terminal domain is responsible for the acetyltransferase reaction.

-

Mechanism: It follows a steady-state ordered kinetic mechanism. Acetyl-CoA binds first, inducing a conformational shift that allows GlcN-1-P to enter the active site [[9]]().

-

Catalytic Base: In Mycobacterium tuberculosis GlmU, His374 acts as the general base, deprotonating the amine group of GlcN-1-P to initiate an SN2 nucleophilic attack on the thioester carbonyl carbon of Acetyl-CoA 8.

Quantitative Kinetic Data

The following table summarizes representative steady-state kinetic parameters for the enzymes interacting directly with GlcN-1-P.

| Enzyme | Source Organism | Substrate | Km ( μ M) | Relative Activity / Notes | Reference |

| GlmM | Escherichia coli | GlcN-6-P | ~1500 | High specific activity (~10 μ mol/min/mg) when fully phosphorylated. | 10 |

| GlmU (Acetyltransferase) | Mycobacterium tuberculosis | GlcN-1-P | ~100 - 200 | Acetyl-CoA binding is a prerequisite for GlcN-1-P affinity. | 9 |

| GlmU (Acetyltransferase) | Escherichia coli | GlcN-1-P | ~200 | Acetyltransferase activity is ~5-fold higher than uridyltransferase activity. | 3 |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and explicitly stating the causality behind chemical choices.

Protocol A: In Vitro Autophosphorylation and Mutase Activity of GlmM

Causality & Rationale: GlmM is synthesized in an inactive, unphosphorylated state. To observe mutase activity (GlcN-6-P ⇌ GlcN-1-P), the enzyme must first be incubated with ATP and a divalent cation to allow autophosphorylation at Ser102 6.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2 , and 1 mM DTT. Rationale: Mg2+ is an obligate cofactor for the phosphotransfer mechanism, and DTT prevents oxidative aggregation.

-

Autophosphorylation: Incubate 10 μ M purified recombinant GlmM with 1 mM ATP (spiked with trace [γ−32P]ATP for validation) at 37°C for 30 minutes.

-

Validation of Phosphorylation: Quench a 10 μ L aliquot with EDTA. Run on SDS-PAGE and perform autoradiography. A distinct radioactive band at ~50 kDa confirms successful autophosphorylation.

-

Mutase Reaction: To the remaining active GlmM, add 2 mM GlcN-6-P.

-

Detection: The conversion to GlcN-1-P can be monitored continuously by coupling the reaction to GlmU acetyltransferase (Protocol B) or by quenching aliquots at specific time points and analyzing via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Protocol B: GlmU Acetyltransferase Activity Assay (DTNB Method)

Causality & Rationale: The conversion of GlcN-1-P + Acetyl-CoA to GlcNAc-1-P + CoA-SH by GlmU releases free Coenzyme A. The free thiol group of CoA-SH reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm, providing a continuous, self-validating spectrophotometric readout of enzyme kinetics.

Step-by-Step Workflow:

-

Reagent Setup: Prepare 50 mM HEPES buffer (pH 7.5) containing 5 mM MgCl2 . Note: Do NOT add DTT or β -mercaptoethanol to the assay buffer, as extraneous thiols will prematurely reduce DTNB and cause massive background noise.

-

Enzyme Preparation: Pre-incubate purified GlmU (1 μ M) in buffer. Ensure the storage buffer of GlmU contained reducing agents to protect essential active-site cysteines, but desalt the enzyme prior to the assay to remove these thiols 3.

-

Reaction Mixture: In a UV-Vis cuvette, combine buffer, 0.5 mM DTNB, 0.5 mM Acetyl-CoA, and the desalted GlmU.

-

Baseline Validation: Monitor absorbance at 412 nm for 2 minutes. The baseline should remain flat. An increasing baseline indicates thiol contamination.

-

Initiation: Initiate the reaction by adding 1 mM GlcN-1-P .

-

Data Acquisition: Record the linear increase in absorbance at 412 nm ( ϵ=14,150 M−1cm−1 ). Calculate the initial velocity ( V0 ) to determine kcat and Km .

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of lipid A in Escherichia coli: identification of UDP-3-O-[(R)-3-hydroxymyristoyl]-alpha-D-glucosamine as a precursor of UDP-N2,O3-bis[(R)-3-hydroxymyristoyl]-alpha-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copurification of glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities of Escherichia coli: characterization of the glmU gene product as a bifunctional enzyme catalyzing two subsequent steps in the pathway for UDP-N-acetylglucosamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoglucosamine mutase - Wikipedia [en.wikipedia.org]

- 5. Reaction mechanism of phosphoglucosamine mutase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. portlandpress.com [portlandpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Whitepaper: A Technical Guide to the Metabolic Interactions of alpha-D-Glucosamine 1-Phosphate and the Hexosamine Biosynthetic Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hexosamine Biosynthetic Pathway (HBP) represents a critical nexus in cellular metabolism, integrating glucose, amino acid, fatty acid, and nucleotide metabolism to synthesize uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This essential amino sugar nucleotide is the donor substrate for all forms of glycosylation, profoundly influencing protein function, cell signaling, and gene expression. While N-acetyl-α-D-glucosamine 1-phosphate is a well-established intermediate in the eukaryotic pathway, its precursor, alpha-D-Glucosamine 1-phosphate , plays a pivotal and distinct role in the prokaryotic synthesis of UDP-GlcNAc. Understanding the nuanced differences in these pathways and their downstream interactions is paramount for developing novel therapeutics, particularly in oncology and metabolic diseases. This guide provides an in-depth exploration of the core biochemistry, regulatory interactions, and key experimental methodologies required to investigate this vital metabolic route.

Introduction: The HBP as a Central Nutrient Sensor

Cells must constantly adapt to fluctuations in nutrient availability. The Hexosamine Biosynthetic Pathway (HBP) functions as a sophisticated cellular sensor. Branching off from glycolysis, it diverts a small fraction (2-5%) of incoming glucose flux towards the production of UDP-GlcNAc.[1] This process is not solely dependent on glucose; it also consumes glutamine, acetyl-CoA, and UTP, thereby integrating inputs from carbohydrate, amino acid, fatty acid, and nucleotide pools.[2]

The end-product, UDP-GlcNAc, is the indispensable building block for N-linked glycosylation, O-linked glycosylation (O-GlcNAcylation), and the synthesis of glycolipids and proteoglycans.[3] These modifications are fundamental to cellular homeostasis, governing everything from protein folding and stability in the endoplasmic reticulum to the dynamic regulation of transcription factors and signaling proteins in the nucleus and cytoplasm.[4][5] Given its central role, dysregulation of the HBP is increasingly implicated in the pathophysiology of major human diseases, including cancer, diabetes, and neurodegeneration.

Core Biochemistry: Divergent Pathways to a Universal Product

The synthesis of UDP-GlcNAc proceeds via a conserved four-step enzymatic cascade, but with a critical distinction in the sequence of events between eukaryotes and prokaryotes. This divergence centers on the timing of the N-acetylation step, directly impacting the role of alpha-D-glucosamine 1-phosphate.

The Eukaryotic Pathway

In eukaryotes, N-acetylation precedes the phosphomutase reaction. The pathway is initiated from the glycolytic intermediate fructose-6-phosphate.[2]

-

Fructose-6-P → Glucosamine-6-P: Catalyzed by the rate-limiting enzyme, Glutamine:fructose-6-phosphate amidotransferase (GFAT) , which transfers an amino group from glutamine.[1]

-

Glucosamine-6-P → N-acetyl-D-glucosamine-6-P: An acetyl group is transferred from acetyl-CoA by Glucosamine-phosphate N-acetyltransferase (GNPNAT1) .[3]

-

N-acetyl-D-glucosamine-6-P → N-acetyl-α-D-glucosamine 1-P: The phosphate group is isomerized from the C6 to the C1 position by Phosphoacetylglucosamine mutase (AGM1/PGM3) .[2]

-

N-acetyl-α-D-glucosamine 1-P → UDP-N-acetyl-D-glucosamine: The final step involves the transfer of a UMP moiety from UTP, catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1) .[2][6]

The Prokaryotic Pathway: The Central Role of α-D-Glucosamine 1-Phosphate

In prokaryotes, the phosphomutase acts before the acetyltransferase. This positions alpha-D-glucosamine 1-phosphate as a direct, essential substrate for N-acetylation.[7]

-

Fructose-6-P → Glucosamine-6-P: Catalyzed by GlmS (a GFAT homolog).

-

Glucosamine-6-P → α-D-Glucosamine 1-P: The phosphate is isomerized by Phosphoglucosamine mutase (GlmM) .[8]

-

α-D-Glucosamine 1-P → N-acetyl-α-D-glucosamine 1-P: This step and the subsequent one are often catalyzed by a single bifunctional enzyme, GlmU . The C-terminal domain possesses Glucosamine-1-phosphate N-acetyltransferase activity, using acetyl-CoA.[9][10]

-

N-acetyl-α-D-glucosamine 1-P → UDP-N-acetyl-D-glucosamine: The N-terminal domain of GlmU has N-acetylglucosamine-1-phosphate uridyltransferase activity, using UTP.[9]

The direct synthesis from alpha-D-glucosamine 1-phosphate makes the prokaryotic pathway more streamlined, often relying on a single bifunctional protein (GlmU) for the final two steps.[10] This makes GlmU an attractive target for antibiotic development.

Key Metabolic Interactions and Pathophysiological Relevance

The HBP does not operate in isolation. Its flux and the availability of its product, UDP-GlcNAc, have profound effects on cellular physiology and are tightly linked to disease states.

Downstream Signaling via Glycosylation

-

N-linked Glycosylation: In the endoplasmic reticulum, UDP-GlcNAc is the precursor for the dolichol-linked oligosaccharide that is transferred en bloc to nascent polypeptides. This process is essential for proper protein folding, quality control, and trafficking.[4]

-

O-GlcNAcylation: In the nucleus, cytoplasm, and mitochondria, the O-GlcNAc transferase (OGT) attaches a single GlcNAc moiety to serine and threonine residues of thousands of proteins. This modification is dynamic and often competes with phosphorylation at the same or adjacent sites, creating a complex regulatory interplay that modulates transcription, signaling, and metabolism.

HBP in Cancer and Metabolic Disease

-

Oncology: Many cancer cells exhibit elevated glucose uptake and HBP flux. Increased expression of HBP enzymes, particularly GNPNAT1 , has been observed in lung adenocarcinoma and is correlated with unfavorable prognosis.[11][12] This heightened flux supports the increased demand for glycosylation required for the rapid proliferation and survival of tumor cells. The dependence on GNPNAT1 suggests it may be a viable therapeutic target.[11]

-

Metabolic Syndrome: As a nutrient-sensing pathway, the HBP plays a role in metabolic regulation. For example, the metabolism of glucose to glucosamine is necessary for inhibiting endothelial nitric oxide synthesis, an effect mediated by the depletion of NADPH.[13] Furthermore, blocking the rate-limiting enzyme GFAT can blunt glucose-induced gene expression changes, such as that of transforming growth factor-alpha (TGF-α).[14]

Methodologies for Investigating the HBP

A multi-faceted approach is required to accurately probe the dynamics of this pathway. Methodologies range from quantifying metabolites and analyzing enzyme expression to tracing metabolic flux in living systems.

Metabolite Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the low-abundance, polar intermediates of the HBP. Its high sensitivity and specificity allow for the simultaneous measurement of multiple pathway components from complex biological samples.

Protocol: Targeted LC-MS/MS Analysis of HBP Intermediates

-

Rationale: This protocol provides a robust method for quantifying key HBP metabolites. The use of hydrophilic interaction liquid chromatography (HILIC) is crucial for retaining these highly polar compounds, while tandem mass spectrometry provides the specificity needed to distinguish between isomers.

-

1. Sample Preparation (Cell Culture):

-

Culture cells to ~80% confluency.

-

Aspirate media and wash cells twice with ice-cold 0.9% NaCl.

-

Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the plate to quench metabolism.

-

Scrape cells and collect the cell/methanol suspension into a microcentrifuge tube.

-

Vortex vigorously for 1 minute at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing polar metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium acetate).

-

-

2. LC-MS/MS Analysis:

-

LC System: HPLC or UPLC system.

-

Column: A HILIC column (e.g., Amide, Z-HILIC).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-